![molecular formula C10H12ClNO B1485736 trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2150220-57-6](/img/structure/B1485736.png)
trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol, also known as trans-2-amino-3-chlorocyclobutanol, is a small molecule with many applications in scientific research. It is a chiral compound, meaning it has two mirror-image forms, which can be distinguished by their optical activity. Trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol is an important reagent for organic synthesis, and has been used in a variety of biochemical, physiological, and medicinal studies.
Scientific Research Applications
Molecular Structure and Photodimerization
Research into the structure of cyclobutane derivatives reveals insights into photodimerization processes and crystal structures. For instance, the structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane was determined, highlighting the dimerization process and conformation of the cyclobutane ring (Busetti et al., 1980).
Synthesis of Amino Acid Derivatives
Cyclobutane amino acids have been synthesized with applications in creating highly rigid beta-peptides. This includes the stereoselective synthesis of free amino acid derivatives and their incorporation into beta-peptides, demonstrating the cyclobutane ring's role as a structure-promoting unit (Izquierdo et al., 2005).
Development of Novel Compounds
The cyclobutane motif is also a key feature in the development of new compounds for various applications, including the synthesis of sibutramine, a cyclobutylalkylamine useful in obesity treatment, and its major human metabolites. Key synthetic routes describe the preparation of these compounds, demonstrating the versatility of cyclobutane derivatives in medicinal chemistry (Jeffery et al., 1996).
Biomedical Applications
A phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid in metastatic prostate cancer demonstrated the compound's safety and potential for delineating primary prostate lesions and metastatic lesions. This study highlights the translational potential of cyclobutane derivatives in clinical diagnostics (Inoue et al., 2014).
properties
IUPAC Name |
(1R,2R)-2-(3-chloroanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWENPKZECXWRCE-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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